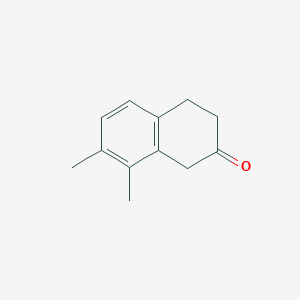
7-Bromo-2,6-dichloroquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,6-dichloroquinazolin-4-amine is a heterocyclic aromatic compound with the molecular formula C8H4BrCl2N3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dichloroquinazolin-4-amine typically involves the bromination and chlorination of quinazoline derivatives. One common method starts with 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine to form the desired product . The reaction conditions often include the use of solvents like carbon tetrachloride and reagents such as N-bromosuccinimide for bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production .
化学反応の分析
Types of Reactions: 7-Bromo-2,6-dichloroquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrazine: Utilized in the cyclization process to form the quinazoline ring.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS typically yields brominated derivatives, while cyclization with hydrazine results in the formation of quinazoline rings .
科学的研究の応用
7-Bromo-2,6-dichloroquinazolin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer and antiviral agents.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 7-Bromo-2,6-dichloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .
類似化合物との比較
7-Bromo-4-chloro-1H-indazol-3-amine: Another heterocyclic compound with similar bromination and chlorination patterns.
2,6-Dichloroquinazoline: A precursor in the synthesis of 7-Bromo-2,6-dichloroquinazolin-4-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C8H4BrCl2N3 |
|---|---|
分子量 |
292.94 g/mol |
IUPAC名 |
7-bromo-2,6-dichloroquinazolin-4-amine |
InChI |
InChI=1S/C8H4BrCl2N3/c9-4-2-6-3(1-5(4)10)7(12)14-8(11)13-6/h1-2H,(H2,12,13,14) |
InChIキー |
FQAHTMCCIRZAEN-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Cl)Br)N=C(N=C2N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)
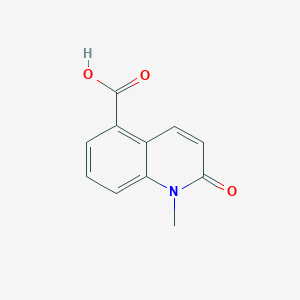
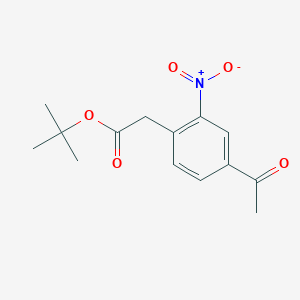
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
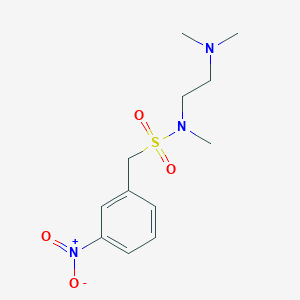

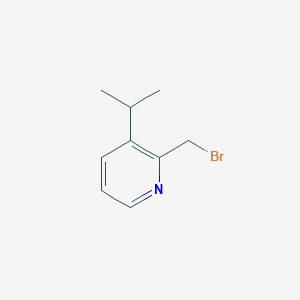


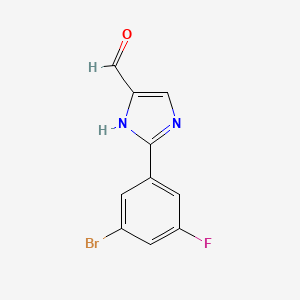
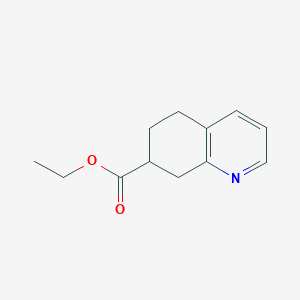
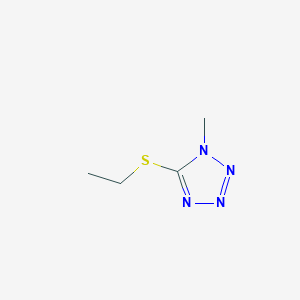
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)
